Propionaldehyde, also known as propanal, is an organic compound with the molecular formula or . It is a colorless, flammable liquid characterized by a pungent, fruity odor. As the simplest aldehyde with a prochiral methylene group, propionaldehyde can form chiral derivatives through reactions involving its functional groups . The compound is produced industrially in large quantities, primarily through hydroformylation of ethylene, where carbon monoxide and hydrogen react with ethylene to yield propionaldehyde .
In aqueous solutions, propionaldehyde can exist in equilibrium with its geminal diol form, 1,1-propanediol .
Propionaldehyde serves multiple purposes in both industrial and laboratory settings:
Several compounds share structural similarities with propionaldehyde. Below is a comparison highlighting their unique characteristics:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Acetaldehyde | C2H4O | Two-carbon aldehyde; simpler than propionaldehyde |
Butyraldehyde | C4H8O | Four-carbon aldehyde; higher boiling point |
Valeraldehyde | C5H10O | Five-carbon aldehyde; used in flavoring agents |
Crotonaldehyde | C4H6O | Unsaturated aldehyde; participates in polymerization |
Benzaldehyde | C7H6O | Aromatic aldehyde; widely used in perfumery |
Propionaldehyde's uniqueness lies in its intermediate chain length and ability to form chiral derivatives, which are less common among similar aldehydes. Its applications in both industrial chemistry and biological systems further distinguish it from related compounds.